

Review of Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate in chemical literature

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Compound of Interest

	<i>Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate</i>
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An In-depth Technical Guide to Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal reactivity, making it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications in drug discovery, with a focus on its role in the development of I κ B kinase β (IKK β) inhibitors. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.

Physicochemical Properties

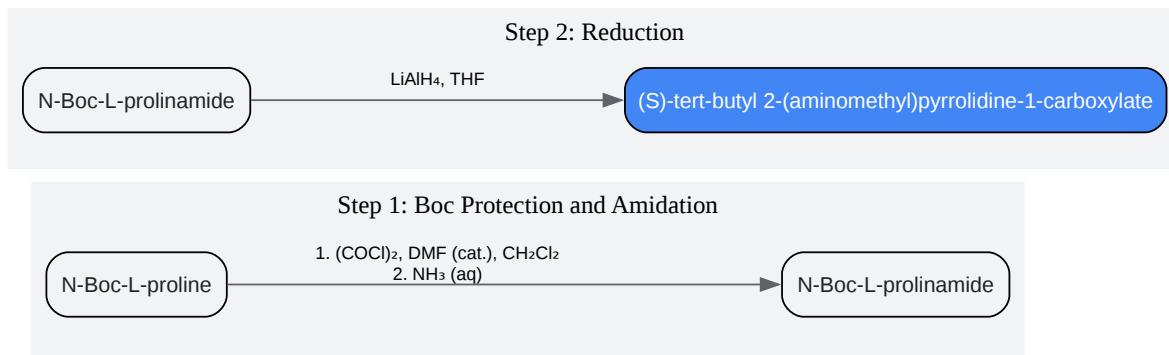
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below. It is important to note that different stereoisomers exist, with the (S)- and (R)-enantiomers, as well as the racemic mixture, being commercially available. The properties listed here are for the racemic mixture unless otherwise specified.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[2][3]
Molecular Weight	200.28 g/mol	[2][3]
CAS Number	177911-87-4 (racemic)	[2][3]
259537-92-3 ((R)-enantiomer)	[4]	
119020-01-8 ((S)-enantiomer)		
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	280.3±13.0 °C (Predicted)	[5]
Density	1.014 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.472	[1][5]
Storage Temperature	2-8°C	[1][5]

Synthesis

A common and efficient method for the synthesis of **tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate** involves a two-step process starting from the readily available amino acid, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The first step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by amidation of the carboxylic acid and subsequent reduction of the amide to the primary amine.

Synthetic Scheme



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Caption: Synthetic route to **(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate**.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-prolinamide from N-Boc-L-proline

This procedure is adapted from standard methods of amide formation from a carboxylic acid.[\[6\]](#)

- To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of gas ceases.
- The solvent is removed under reduced pressure to yield the crude N-Boc-L-proline chloride.
- The crude acid chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a cooled (0 °C) saturated solution of ammonia in water.
- The reaction mixture is stirred vigorously for 2 hours at room temperature.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-L-prolinamide, which can be purified by column chromatography or recrystallization.

Step 2: Reduction of N-Boc-L-prolinamide to (S)-**tert**-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

This procedure is a standard lithium aluminum hydride (LAH) reduction of an amide.[\[7\]](#)[\[8\]](#)

- To a stirred suspension of lithium aluminum hydride (LiAlH_4 , 2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-L-prolinamide (1 equivalent) in anhydrous THF dropwise.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- The resulting granular precipitate is filtered off, and the filter cake is washed with THF.
- The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to give pure (S)-**tert**-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Spectroscopic Data

While a dedicated peer-reviewed spectrum for the title compound is not readily available, typical ^1H and ^{13}C NMR chemical shifts for related N-Boc protected pyrrolidine structures can be found in the literature.[\[1\]](#)[\[9\]](#) The expected signals are summarized below.

^1H NMR (CDCl_3 , 500 MHz): The spectrum is expected to show a complex multiplet for the pyrrolidine ring protons between δ 1.5 and 3.5 ppm. The aminomethyl protons would likely

appear as a multiplet around δ 2.7-3.0 ppm. A singlet for the nine protons of the tert-butyl group will be present around δ 1.46 ppm. The NH_2 protons will appear as a broad singlet.

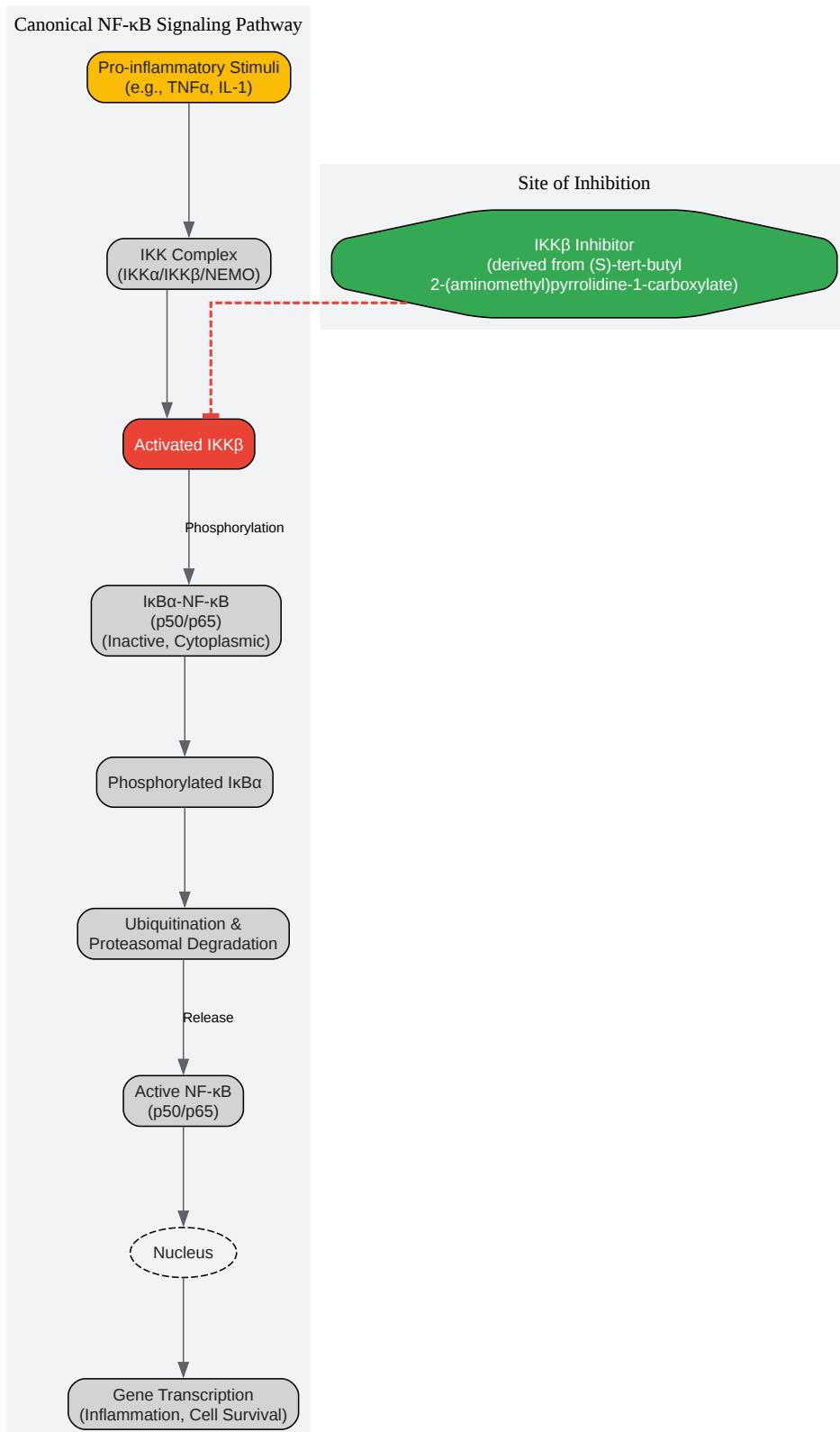
^{13}C NMR (CDCl_3 , 125 MHz): The carbonyl carbon of the Boc group is expected around δ 154-155 ppm. The quaternary carbon of the tert-butyl group should appear around δ 79-80 ppm, and the methyl carbons of the tert-butyl group at approximately δ 28.5 ppm. The carbons of the pyrrolidine ring will resonate in the range of δ 23-60 ppm, and the aminomethyl carbon will be in the range of δ 45-47 ppm.

Applications in Drug Discovery

The chiral pyrrolidine motif is a key structural feature in numerous biologically active molecules. **Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate**, particularly the (S)-enantiomer, serves as a valuable building block in the synthesis of potent and selective enzyme inhibitors.

I κ B Kinase β (IKK β) Inhibitors and the NF- κ B Signaling Pathway

The nuclear factor- κ B (NF- κ B) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.^[10] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer.^{[11][12]} I κ B kinase β (IKK β) is a key enzyme in the canonical NF- κ B pathway.^[13] In response to pro-inflammatory stimuli, IKK β phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and proteasomal degradation.^{[10][14]} This releases the NF- κ B dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.^{[13][15]} Therefore, the inhibition of IKK β is a promising therapeutic strategy for a range of diseases.

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Caption: The canonical NF-κB signaling pathway and the point of intervention for IKK β inhibitors.

(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate has been utilized as a chiral building block in the synthesis of potent IKK β inhibitors. The pyrrolidine ring often serves as a scaffold to correctly orient pharmacophoric groups within the ATP-binding site of the kinase. The primary amine can be functionalized to introduce key interactions with the enzyme, while the Boc-protected amine allows for further synthetic elaboration.

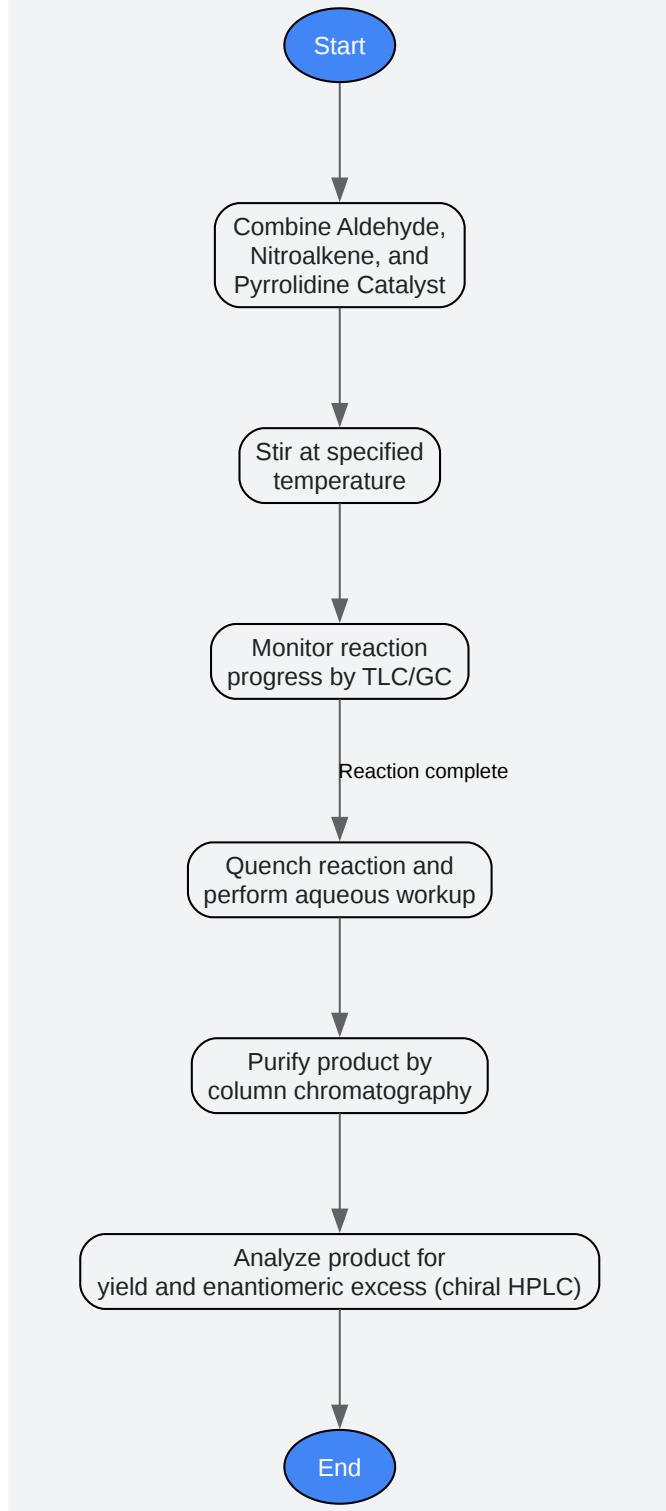
Application in Asymmetric Organocatalysis

Derivatives of **tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate** are also employed as organocatalysts in asymmetric synthesis. The chiral pyrrolidine backbone is a privileged scaffold for creating catalysts that can induce high stereoselectivity in a variety of chemical transformations.

Asymmetric Michael Addition

One prominent application is in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes.^[13] In this reaction, the secondary amine of the deprotected pyrrolidine derivative reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine then attacks the nitroalkene from one face, directed by the steric environment of the catalyst, leading to the preferential formation of one enantiomer of the product.

Experimental Workflow: Asymmetric Michael Addition

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Caption: A generalized experimental workflow for an organocatalytic asymmetric Michael addition.

Conclusion

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a valuable and versatile chiral building block with significant applications in both medicinal chemistry and asymmetric catalysis. Its straightforward synthesis from proline, coupled with its orthogonal protecting group strategy, makes it an attractive starting material for the synthesis of complex nitrogen-containing molecules. Its utility in the development of IKK β inhibitors highlights its importance in the discovery of novel therapeutics for inflammatory diseases and cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization.

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